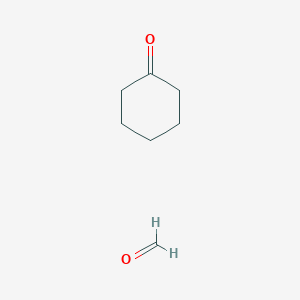

Cyclohexanone;formaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexanone-formaldehyde (CHF) is a condensation polymer synthesized from cyclohexanone and formaldehyde under controlled conditions. It is widely used in coatings, adhesives, and specialty polymers due to its exceptional compatibility, solubility, and ability to enhance properties such as hardness, gloss, and adhesion . The synthesis typically involves a molar ratio of cyclohexanone to formaldehyde of 1:1.12–1:1.20 at 50–100°C, yielding resins with >90% conversion efficiency . Modifications with agents like boric acid or silicone tegomers further improve thermal stability and surface properties .

Preparation Methods

The preparation of formaldehyde, polymer with cyclohexanone involves the polymerization of formaldehyde and cyclohexanone. The process typically includes the following steps :

Reactants: Cyclohexanone and formaldehyde are added into a reacting kettle.

Catalysts: Catalysts are added under continuous stirring.

Reaction Completion: After the reaction is complete, cyclohexanone extraction resin is added.

Separation: The lower layer water phase is separated by stirring and standing.

Absorption: Materials are transmitted to an absorption tower, and carbon dioxide is introduced into the lower part of the absorption tower.

Evaporation: The materials are transmitted into a plate-type membrane evaporator to be evaporated in vacuum, and the cyclohexanone is recovered for reuse.

This method has advantages such as less corrosion of equipment, short reaction time, easy control of the neutralizing endpoint, less environmental pollution, and stable operation .

Chemical Reactions Analysis

Condensation Reactions for Resin Formation

Cyclohexanone and formaldehyde undergo base-catalyzed condensation to produce thermosetting resins. Key parameters include:

Mechanism :

- Step 1 : Enol formation via base-catalyzed keto-enol tautomerism of cyclohexanone.

- Step 2 : Nucleophilic attack of the enolate on formaldehyde, forming a hydroxymethyl intermediate.

- Step 3 : Repetitive aldol condensation, leading to a branched polymeric network .

Mannich Reaction with Amines

Cyclohexanone-formaldehyde systems participate in Mannich reactions with amines (e.g., aniline) to form β-amino ketones. A theoretical study using DFT (B3LYP/6-31++G(d,p)) revealed:

- Activation barriers :

- Syn-enamine proton transfer : 10.2 kcal/mol

- Anti-enamine proton transfer : 17.9 kcal/mol

- Stereoselectivity : (S)-proline catalysis favors syn-adducts due to lower transition-state energy .

Example Synthesis :

- Reactants : Cyclohexanone, formaldehyde, aniline (1:1:1 molar ratio).

- Conditions : Acid catalysis (PTSA), toluene/NMP solvent, 80°C.

- Product : Cyclohexanone-aniline-formaldehyde resin with 2.8–13.9% nitrogen content .

Photochemical Reactions

UV irradiation of cyclohexanone-formaldehyde mixtures induces:

- Primary pathways :

Product Distribution :

| Product | Yield (%) | Pathway |

|---|---|---|

| 5-Hexenal | 35 | Ring-opening + H-transfer |

| Cyclopentane | 22 | Radical recombination |

| Ketene derivatives | 18 | CO detachment + rearrangement |

Modification Reactions

Cyclohexanone-formaldehyde resins serve as precursors for functional materials:

- Conductive polymers : 4-vinyl aniline modification yields resins with conductivity up to 10⁻² S/cm .

- Flame retardants : Isocyanuric acid incorporation enhances thermal stability (TGA: 280°C decomposition) .

- Adhesives : Tannin-modified resins show improved solubility in organic solvents and adhesion strength .

Reduction and Hydride Transfer

Theoretical studies (MP2/6-31G*) on LiAlH₄ reactions reveal:

Scientific Research Applications

Formaldehyde, polymer with cyclohexanone has a wide range of scientific research applications :

Chemistry: It is used as a resin in the production of adhesives, coatings, and plastics. It is also used as a coating additive and free radical photoinitiator.

Biology: The polymer is used in the preparation of complex 3D structures and as an adhesive in multilayered laminated sheets.

Medicine: It is used in the development of medical devices and equipment due to its excellent thermal stability and mechanical properties.

Industry: The polymer is used in the production of high-performance materials, such as glass fiber reinforced composites and unsaturated polyester resins.

Mechanism of Action

The mechanism of action of formaldehyde, polymer with cyclohexanone involves its interaction with various molecular targets and pathways . The polymer’s surface contains abundant oxygen functional groups, such as cyclic ketonic, quinone carbonyl, and hydroquinone, which contribute to its catalytic properties. These functional groups facilitate reactions such as the hydroxylation of benzene to phenol, where the polymer acts as a metal-free catalyst .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Formaldehyde

- Reactivity: Formaldehyde is a simple aldehyde with high electrophilicity, enabling rapid crosslinking in resins (e.g., phenol-formaldehyde). In contrast, CHF exhibits slower reactivity due to steric hindrance from the cyclohexanone ring .

- Coordination Chemistry: When coordinated to asymmetric uranyl-salophen (AUS), formaldehyde shows a 0.05 Å elongation in its O=C bond length, slightly less than cyclohexanone (0.07 Å). This indicates weaker activation of formaldehyde’s carbonyl group compared to cyclohexanone in coordination complexes .

Acetone and Cyclopentanone

- Bond Activation: In AUS complexes, acetone and cyclopentanone exhibit O=C bond elongations of 0.06 Å and 0.08 Å, respectively. Cyclohexanone’s larger ring size reduces steric strain, allowing stronger coordination and bond activation compared to cyclopentanone .

- Thermal Stability : CHF resins (decomposition onset: ~250°C) outperform acetone-based polymers (e.g., polyacetals), which degrade below 200°C .

Benzaldehyde-Modified Resins

- Conductivity: CHF modified with benzaldehyde achieves conductivity of 3 × 10⁻³ S/cm, surpassing unmodified CHF (non-conductive) but underperforming acetaldehyde-modified CHF (3 × 10⁻³ S/cm) .

Toxicity and Environmental Impact

- Carcinogenicity: Formaldehyde is a Grade 1 carcinogen (IARC), while cyclohexanone is Grade 3. CHF resins, however, are unsaponifiable and inert, minimizing toxicity risks .

- Emissions: Biomass boiler flue gases contain CHF-related compounds at concentrations of 12–18 µg/m³ for cyclohexanone and 25–32 µg/m³ for formaldehyde, higher than acetaldehyde (8–10 µg/m³) . 3D printing emissions also release CHF-derived VOCs, including formaldehyde (0.7 ppm) and cyclohexanone (0.3 ppm) .

Functional Modifications and Performance

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cyclohexanone-formaldehyde resins, and how do reaction conditions influence product properties?

Cyclohexanone-formaldehyde resins are synthesized via base-catalyzed condensation. A typical protocol involves:

- Mixing cyclohexanone and paraformaldehyde (aldehyde source) in the presence of aqueous NaOH as a catalyst.

- Heating the mixture at 42–210°C, with optimal yields observed at 180°C in an open system to facilitate byproduct removal. Key factors affecting resin properties include catalyst concentration, temperature profile, and reactant molar ratios. For instance, higher temperatures (180°C) enhance crosslinking, improving thermal stability . Standardized methods like ASTM D 1640-83 are recommended for reproducibility .

Q. Which characterization techniques are essential for analyzing cyclohexanone-formaldehyde resins?

- Structural Analysis : FTIR and NMR spectroscopy identify functional groups (e.g., carbonyl, hydroxyl) and confirm successful condensation .

- Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess glass transition temperature (Tg) and degradation profiles. Modified resins with boric acid exhibit Tg values up to 150°C, outperforming unmodified resins .

- Molecular Weight : Gel permeation chromatography (GPC) determines molecular weight distribution, critical for applications in coatings .

Q. What safety protocols should be followed when handling cyclohexanone-formaldehyde mixtures?

- Reactivity : Cyclohexanone forms explosive peroxides with hydrogen peroxide and reacts violently with oxidizing agents (e.g., nitric acid). Storage must avoid light and oxidizing environments .

- Ventilation : Use fume hoods to mitigate formaldehyde vapor exposure. Personal protective equipment (PPE) including gloves and goggles is mandatory .

Advanced Research Questions

Q. How can in situ modification enhance the functional properties of cyclohexanone-formaldehyde resins?

- Functional Group Incorporation : Modifiers like boric acid, tannin, or phenolic compounds are added during resin synthesis. For example, tannin-modified resins exhibit bio-based phenolic networks, improving environmental compatibility and thermal stability (TGA shows 20% weight loss at 300°C vs. 250°C for unmodified resins) .

- Conductivity Enhancement : Glyoxal or acetaldehyde modification introduces conjugated structures, achieving ionic conductivities up to 3×10⁻³ S/cm .

Q. How can researchers resolve contradictions in optimal resin blend ratios reported across studies?

Discrepancies often arise from differing curing conditions or characterization methods. For example:

- A 50:50 wt% blend of cyclohexanone-formaldehyde and styrenated CNSL resin showed superior adhesion (ASTM D 3359) and hardness (ASTM D 3363) due to balanced hydrophobicity and crosslink density .

- Systematic optimization via response surface methodology (RSM) is recommended to account for variables like curing temperature and solvent polarity .

Q. What methodologies optimize reaction conditions for high-molecular-weight cyclohexanone-formaldehyde resins?

- Catalyst Screening : NaOH concentrations >3% accelerate enolate anion formation, critical for chain elongation. Excess catalyst (>5%) may hydrolyze formaldehyde, reducing yield .

- Solvent-Free Systems : Replacing volatile solvents (e.g., ethyl acetate) with non-volatile plasticizers increases molecular weight (Mw >10,000 Da) by minimizing premature termination .

Q. How do conflicting data on phenol hydrogenation pathways for cyclohexanone synthesis inform catalyst design?

- Palladium vs. Rhodium Catalysts : Pd-based catalysts favor cyclohexanone (selectivity >90%) under mild conditions (80°C, 1 atm H₂), while Rh nanoparticles with cyclodextrins achieve 99% selectivity via substrate encapsulation .

- Reactor Design : Submerged ceramic membrane reactors enable continuous phenol removal, suppressing over-hydrogenation to cyclohexanol .

Q. Data Contradiction Analysis

Q. Why do studies report varying thermal stability for modified cyclohexanone-formaldehyde resins?

- Modifier Chemistry : Boric acid modification creates borate ester linkages, increasing thermal degradation onset to 320°C , whereas tannin modification introduces lignin-like structures with lower onset (~280°C) .

- Curing Time : Extended curing (24–48 hrs) enhances crosslinking, improving stability. Short curing (<12 hrs) leaves unreacted hydroxyl groups, reducing performance .

Q. Methodological Recommendations

Properties

CAS No. |

108334-37-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

cyclohexanone;formaldehyde |

InChI |

InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2 |

InChI Key |

CJTRGWNHVKRZEB-UHFFFAOYSA-N |

SMILES |

C=O.C1CCC(=O)CC1 |

Canonical SMILES |

C=O.C1CCC(=O)CC1 |

Synonyms |

cyclohexanone condensate resin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.